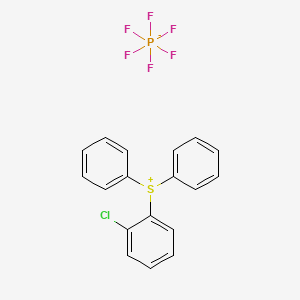
Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) is a sulfonium salt that has gained attention in various scientific fields due to its unique properties and applications. This compound is characterized by the presence of a sulfonium cation [(chlorophenyl)diphenylsulfonium] paired with a hexafluorophosphate anion. The sulfonium cation is known for its strong electrophilic nature, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) typically involves the alkylation of sulfides. One common method is the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid, to form the sulfonium cation. This cation is then paired with hexafluorophosphate anion through a metathesis reaction with a hexafluorophosphate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality sulfonium salts .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Oxidation: The sulfonium cation can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium cation back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) exerts its effects involves the strong electrophilic nature of the sulfonium cation. This cation can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the sulfonium cation can interact with nucleophilic amino acid residues in enzymes, affecting their activity and function .
Comparison with Similar Compounds
Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) can be compared with other sulfonium salts, such as:
Triphenylsulfonium hexafluorophosphate: Similar in structure but with three phenyl groups instead of a chlorophenyl group.
Dimethylsulfonium methyl sulfate: Contains methyl groups instead of phenyl groups.
Ethylsulfonium tetrafluoroborate: Contains ethyl groups and a different anion (tetrafluoroborate).
The uniqueness of sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) lies in its specific combination of the chlorophenyl and diphenyl groups, which confer distinct reactivity and properties compared to other sulfonium salts .
Properties
CAS No. |
68156-05-8 |
|---|---|
Molecular Formula |
C18H14ClS.F6P C18H14ClF6PS |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-diphenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C18H14ClS.F6P/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-7(2,3,4,5)6/h1-14H;/q+1;-1 |
InChI Key |
YCNYKERCFBINBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















